6-Fluoro-2-methyl-1,8-naphthyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

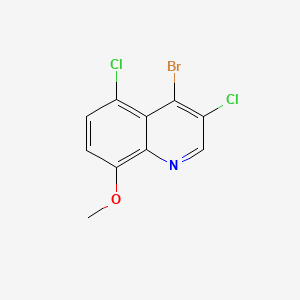

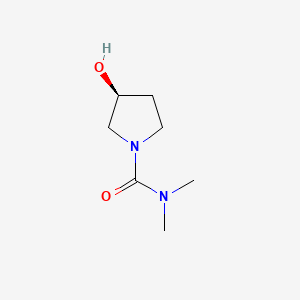

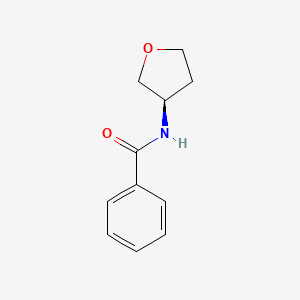

“6-Fluoro-2-methyl-1,8-naphthyridine” is a fluorinated building block . It has the empirical formula C9H7FN2 and a molecular weight of 162.16 . The compound is a solid and its SMILES string is Cc1ccc2cc(F)cnc2n1 .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes “6-Fluoro-2-methyl-1,8-naphthyridine”, has been a topic of interest in recent years . Various strategies have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .

Molecular Structure Analysis

The molecular structure of “6-Fluoro-2-methyl-1,8-naphthyridine” can be represented by the SMILES string Cc1ccc2cc(F)cnc2n1 . This indicates that the molecule consists of a naphthyridine ring with a fluorine atom at the 6th position and a methyl group at the 2nd position .

Chemical Reactions Analysis

The reactivity of 1,8-naphthyridines, including “6-Fluoro-2-methyl-1,8-naphthyridine”, has been studied extensively . These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Physical And Chemical Properties Analysis

“6-Fluoro-2-methyl-1,8-naphthyridine” is a solid . It has a molecular weight of 162.16 . The compound’s InChI key is BQKLPGCRWIERKP-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

-

Chemical Synthesis

-

Pharmaceutical Research

-

Herbicide Safeners

-

Immunostimulants

-

Light-Emitting Diodes and Solar Cells

-

Molecular Sensors

-

Anticancer Properties

-

Fluorescence Quenching Dynamics

Direcciones Futuras

The synthesis, reactivity, and applications of 1,8-naphthyridines, including “6-Fluoro-2-methyl-1,8-naphthyridine”, continue to be areas of active research . Future directions may include the development of more eco-friendly, safe, and atom-economical approaches for the synthesis of these compounds .

Propiedades

IUPAC Name |

6-fluoro-2-methyl-1,8-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c1-6-2-3-7-4-8(10)5-11-9(7)12-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKLPGCRWIERKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C=C2C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678400 |

Source

|

| Record name | 6-Fluoro-2-methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-methyl-1,8-naphthyridine | |

CAS RN |

1222533-71-2 |

Source

|

| Record name | 6-Fluoro-2-methyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B596492.png)